4-Bromo-2,6-dichloropyridin-3-amine
Overview
Description
“4-Bromo-2,6-dichloropyridin-3-amine” is a chemical compound with the CAS Number: 1121586-37-5 . It has a molecular weight of 241.9 and its IUPAC name is 4-bromo-2,6-dichloro-3-pyridinamine . The InChI code of the compound is 1S/C5H3BrCl2N2/c6-2-1-3 (7)10-5 (8)4 (2)9/h1H,9H2 .
Molecular Structure Analysis
The molecular formula of “4-Bromo-2,6-dichloropyridin-3-amine” is C5H3BrCl2N2 . The compound has a topological polar surface area of 38.9 Ų and a complexity of 124 . The compound’s structure is canonicalized .
Physical And Chemical Properties Analysis
“4-Bromo-2,6-dichloropyridin-3-amine” is a solid at room temperature . It has a molecular weight of 241.90 g/mol . The compound has a XLogP3-AA value of 2.8, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 239.88567 g/mol .
Scientific Research Applications
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Scientific Field: Medicinal Chemistry
- Application Summary : 4-Bromo-2,6-dichloropyridin-3-amine is used as a biochemical reagent . It can be used as a biological material or organic compound for life science related research .
- Results or Outcomes : The results or outcomes would also depend on the specific research context. As a biochemical reagent, it could contribute to various outcomes in life science research .
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Scientific Field: Organic Chemistry
- Application Summary : 4-Bromo-2,6-dichloropyridin-3-amine is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reaction .
- Methods of Application : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced these novel pyridine derivatives in moderate to good yield .
- Results or Outcomes : The synthesis resulted in a series of novel pyridine derivatives. Density functional theory (DFT) studies were carried out for the pyridine derivatives by using B3LYP/6-31G (d,p) basis with the help of GAUSSIAN 09 suite programme .
- Scientific Field: Agrochemical and Pharmaceutical Industries
- Application Summary : Trifluoromethylpyridines, which can be synthesized using 4-Bromo-2,6-dichloropyridin-3-amine, are a key structural motif in active agrochemical and pharmaceutical ingredients .
- Methods of Application : The synthesis of trifluoromethylpyridines involves various chemical reactions, including the use of 4-Bromo-2,6-dichloropyridin-3-amine .
- Results or Outcomes : Trifluoromethylpyridines have been used in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
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Scientific Field: Material Science
- Application Summary : 4-Bromo-2,6-dichloropyridin-3-amine can be used in the synthesis of new materials .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific research context. As a chemical reagent, it would typically be used in laboratory settings under controlled conditions .
- Results or Outcomes : The results or outcomes would also depend on the specific research context. As a chemical reagent, it could contribute to the synthesis of new materials .
-
Scientific Field: Biochemical Research
- Application Summary : 4-Bromo-2,6-dichloropyridin-3-amine is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific research context. As a biochemical reagent, it would typically be used in laboratory settings under controlled conditions .
- Results or Outcomes : The results or outcomes would also depend on the specific research context. As a biochemical reagent, it could contribute to various outcomes in life science research .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-2,6-dichloropyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrCl2N2/c6-2-1-3(7)10-5(8)4(2)9/h1H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPYQALRCSTFHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696706 | |
Record name | 4-Bromo-2,6-dichloropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-dichloropyridin-3-amine | |
CAS RN |
1121586-37-5 | |
Record name | 4-Bromo-2,6-dichloro-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1121586-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,6-dichloropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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